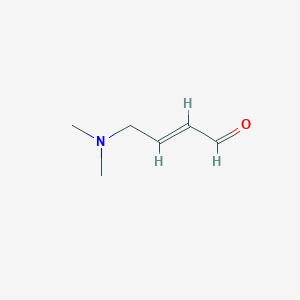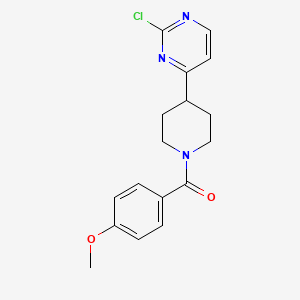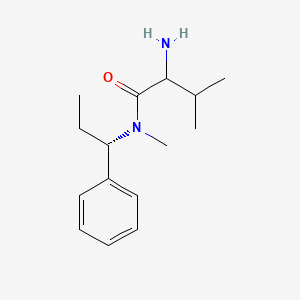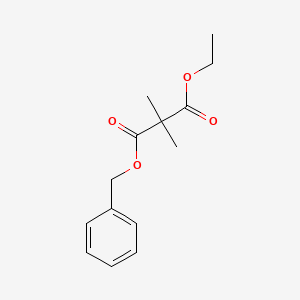
1-Benzyl 3-ethyl 2,2-dimethylmalonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 3-ethyl 2,2-dimethylmalonate is an organic compound with the molecular formula C14H18O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a benzyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl 3-ethyl 2,2-dimethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of the Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with benzyl bromide and ethyl iodide in a nucleophilic substitution reaction to introduce the benzyl and ethyl groups, respectively.
Purification: The product is purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions precisely.
Catalysts and Solvents: Employing catalysts and solvents to enhance reaction rates and yields.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-Benzyl 3-ethyl 2,2-dimethylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: Hydrolysis of the ester groups in acidic or basic conditions leads to the formation of the corresponding carboxylic acids.
Decarboxylation: Heating the compound can result in decarboxylation, producing substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat.
Major Products:
Alkylation: Dialkylated malonates.
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted acetic acids.
科学的研究の応用
1-Benzyl 3-ethyl 2,2-dimethylmalonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Benzyl 3-ethyl 2,2-dimethylmalonate involves its ability to undergo nucleophilic substitution reactions. The enolate ion formed from the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it a valuable intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Substitution: The enolate ion targets electrophilic centers in alkyl halides and other electrophiles.
Decarboxylation Pathway: The compound undergoes decarboxylation to form substituted acetic acids, which can participate in further chemical reactions.
類似化合物との比較
1-Benzyl 3-ethyl 2,2-dimethylmalonate can be compared with other malonate derivatives:
Diethyl Malonate: Lacks the benzyl and ethyl groups, making it less reactive in certain nucleophilic substitution reactions.
Dimethyl Malonate: Similar structure but with methyl groups instead of benzyl and ethyl groups, leading to different reactivity and applications.
Benzyl Malonate: Contains a benzyl group but lacks the ethyl group, affecting its chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both benzyl and ethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis.
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
3-O-benzyl 1-O-ethyl 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C14H18O4/c1-4-17-12(15)14(2,3)13(16)18-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChIキー |
IVCMLNZWNSMULA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)

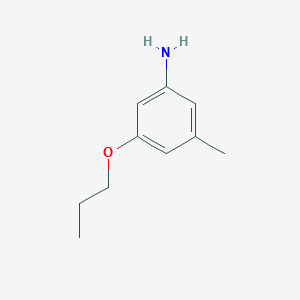
![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)


![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)

